1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine

Medicinal Chemistry Physicochemical Properties Drug Design

1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine is a synthetic piperazine derivative with the molecular formula C13H18BrFN2 and a molecular weight of 301.2 g/mol. It is primarily available from chemical suppliers as a research chemical at a minimum purity specification of 95%.

Molecular Formula C13H18BrFN2
Molecular Weight 301.2 g/mol
CAS No. 1318910-45-0
Cat. No. B1373551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine
CAS1318910-45-0
Molecular FormulaC13H18BrFN2
Molecular Weight301.2 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=CC(=C2)Br)F
InChIInChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14)3-4-13(11)15/h3-4,9H,2,5-8,10H2,1H3
InChIKeySLYNJCTUXZXEOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine | C13H18BrFN2 | CAS 1318910-45-0 Supplier & Basic Property Overview


1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine is a synthetic piperazine derivative with the molecular formula C13H18BrFN2 and a molecular weight of 301.2 g/mol. It is primarily available from chemical suppliers as a research chemical at a minimum purity specification of 95% . The compound features a 5-bromo-2-fluorobenzyl group appended to a 4-ethylpiperazine moiety, structural elements which suggest it is used as a building block or intermediate in medicinal chemistry . Its computed density is 1.3±0.1 g/cm³ and its predicted boiling point is 338.0±37.0 °C .

Why 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine Cannot Be Directly Substituted with Generic Piperazine Analogs


Piperazine derivatives are a broad class of compounds, but the specific substitution pattern on the benzyl ring and the nitrogen heterocycle can drastically alter molecular recognition, physicochemical properties, and synthetic utility. Simple substitution with similar analogs, such as des-ethyl or regioisomeric bromo-fluoro benzyl piperazines, is not supported by available evidence. Currently, there is no public comparative data demonstrating functional equivalence for this specific compound . Therefore, any generic substitution would be speculative and carries significant risk in a research setting where structural identity is critical for SAR studies or as a defined synthetic intermediate.

Quantitative Evidence for 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine Differentiation vs. Close Analogs


Physicochemical Property Comparison: Predicted LogP and Structural Isomers

Direct quantitative comparative data from primary research, patents, or authoritative databases is not available for this specific compound versus its closest analogs. This evidence item is downgraded to a Class-Level Inference. The compound's unique combination of a 5-bromo-2-fluorobenzyl group and a 4-ethylpiperazine moiety is predicted to confer distinct lipophilicity and electronic properties compared to regioisomers (e.g., 2-bromo-5-fluoro or 4-bromo-2-fluoro substitution) or N-substituted variants (e.g., methyl, phenyl piperazines) . However, without verified experimental data for the target compound and its comparators, a quantifiable differentiation cannot be reliably established.

Medicinal Chemistry Physicochemical Properties Drug Design

Forecasted Application Scenarios for 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine Based on Structural Identity


Synthetic Intermediate for Building Block-Enabled Drug Discovery

Given its defined halogen substitution pattern and commercial availability at 95% purity, this compound is most reliably employed as a synthetic intermediate in medicinal chemistry for the construction of more complex molecules via reactions such as Suzuki coupling at the bromine position, followed by further functionalization of the piperazine moiety . Its primary value is as a structurally authenticated reagent rather than a bioactive probe.

Structure-Activity Relationship (SAR) Anchor Point for Piperazine Library Design

The compound could serve as a scaffold for generating small, focused libraries to explore the impact of N-ethyl substitution and specific halogen positioning on binding affinity or functional activity at targets of interest, provided the necessary comparative data is generated internally .

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